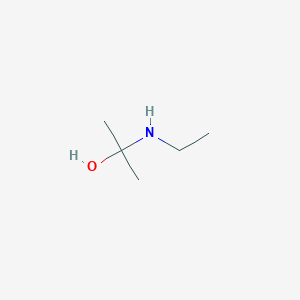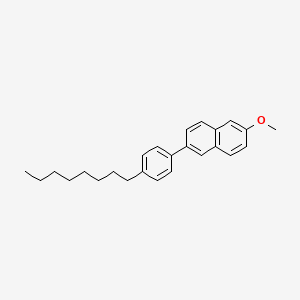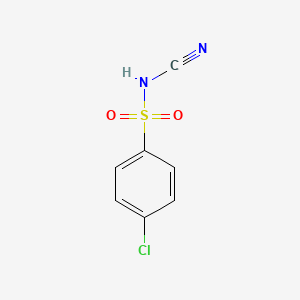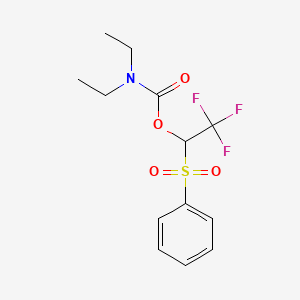![molecular formula C8H17O4P B14251297 Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate CAS No. 497963-24-3](/img/structure/B14251297.png)
Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is notable for its unique structure, which includes a hydroxyl group and a double bond, making it a versatile intermediate in organic synthesis. It is used in various fields, including chemistry, biology, and industry, due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. This reaction is facilitated by the presence of a base and often requires heating to proceed efficiently . Another method involves the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of the phosphonate group under milder conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the process is cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated phosphonate.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the double bond results in a fully saturated phosphonate .
Aplicaciones Científicas De Investigación
Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate groups in their catalytic cycles. This inhibition can affect various biochemical pathways, making it useful in drug development .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphonate
- Diethyl hydrogen phosphite
- Diethyl phosphite
Uniqueness
Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate is unique due to its hydroxyl group and double bond, which confer distinct reactivity compared to other phosphonates. This makes it particularly valuable in synthetic chemistry and pharmaceutical applications .
Propiedades
Número CAS |
497963-24-3 |
|---|---|
Fórmula molecular |
C8H17O4P |
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
(2S)-4-diethoxyphosphorylbut-3-en-2-ol |
InChI |
InChI=1S/C8H17O4P/c1-4-11-13(10,12-5-2)7-6-8(3)9/h6-9H,4-5H2,1-3H3/t8-/m0/s1 |
Clave InChI |
XCYXLCYTXXNGBM-QMMMGPOBSA-N |
SMILES isomérico |
CCOP(=O)(C=C[C@H](C)O)OCC |
SMILES canónico |
CCOP(=O)(C=CC(C)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14251224.png)
![1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione](/img/structure/B14251232.png)
![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)



![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)

![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)
![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)

![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)

